Cas no 14114-09-1 (2-Cyclopenten-1-one,2,3-dihydroxy-5-methyl-)

2-Cyclopenten-1-one,2,3-dihydroxy-5-methyl- structure
14114-09-1 structure
Product name:2-Cyclopenten-1-one,2,3-dihydroxy-5-methyl-
CAS No:14114-09-1
MF:C6H8O3
MW:128.12592
CID:146677
PubChem ID:159723

2-Cyclopenten-1-one,2,3-dihydroxy-5-methyl- Chemical and Physical Properties

Names and Identifiers

    • 2-Cyclopenten-1-one,2,3-dihydroxy-5-methyl-
    • methylreductic acid
    • 2,3-dihydroxy-4-methylcyclopent-2-en-1-one
    • SCHEMBL7899981
    • 2-Cyclopenten-1-one, 2,3-dihydroxy-5-methyl-
    • 2,3-dihydroxy-4-methylcyclopent-2-enone
    • X73Z4GQ1N4
    • DTXSID00931002
    • UNII-X73Z4GQ1N4
    • 5-METHYLREDUCTIC ACID [MI]
    • 14114-09-1
    • 2,3-DIHYDROXY-5-METHYL-2-CYCLOPENTEN-1-ONE
    • 5-METHYLREDUCTIC ACID
    • 2,3-dihydroxy-5-methylcyclopent-2-enone
    • Inchi: InChI=1S/C6H8O3/c1-3-2-4(7)6(9)5(3)8/h3,7,9H,2H2,1H3
    • InChI Key: WEBUKTCKMDVCAF-UHFFFAOYSA-N
    • SMILES: OC1=C(O)CC(C)C1=O

Computed Properties

  • Exact Mass: 128.04734
  • Monoisotopic Mass: 128.047
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 9
  • Rotatable Bond Count: 0
  • Complexity: 181
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.5Ų
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.448
  • Boiling Point: 251.8°Cat760mmHg
  • Flash Point: 120.4°C
  • Refractive Index: 1.61
  • PSA: 57.53
  • LogP: 0.92290

2-Cyclopenten-1-one,2,3-dihydroxy-5-methyl- Related Literature

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